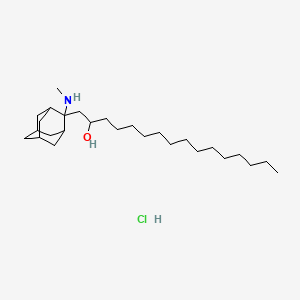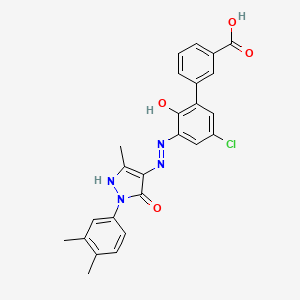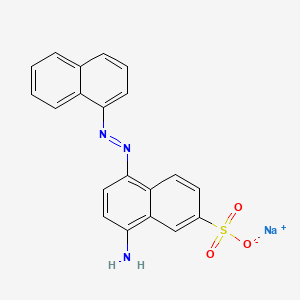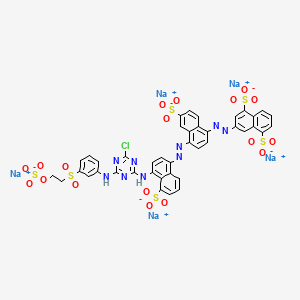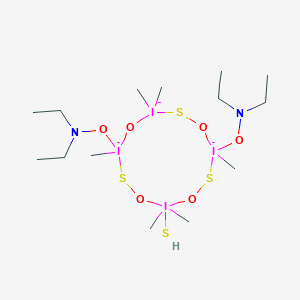
1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane is a unique organosilicon compound characterized by its cyclic structure and the presence of diethylaminoxy groups. This compound is part of the larger family of cyclotetrasiloxanes, which are known for their applications in various fields due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane typically involves the reaction of hexamethylcyclotetrasiloxane with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler siloxane derivatives.
Substitution: The diethylaminoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane oxides, while substitution reactions can produce a variety of functionalized siloxanes.
Scientific Research Applications
1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s stability and reactivity make it useful in the development of biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of silicone-based materials, which are valued for their durability and flexibility.
Mechanism of Action
The mechanism by which 1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane exerts its effects involves the interaction of its diethylaminoxy groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The pathways involved in these processes are still under investigation, but they are believed to involve both covalent and non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(dimethylamino)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane
- 1,5-Bis(diethylamino)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane
- 1,5-Bis(dipropylamino)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane
Uniqueness
1,5-Bis(diethylaminoxy)-1,3,3,5,7,7-hexamethylcyclotetrasiloxane is unique due to the presence of diethylaminoxy groups, which impart distinct chemical properties compared to other similar compounds. These properties include enhanced reactivity and stability, making it particularly useful in various applications.
Properties
CAS No. |
72259-78-0 |
|---|---|
Molecular Formula |
C14H39I4N2O6S4-3 |
Molecular Weight |
967.4 g/mol |
InChI |
InChI=1S/C14H39I4N2O6S4/c1-11-19(12-2)22-16(7)21-15(5,6)28-24-17(8,23-20(13-3)14-4)30-26-18(9,10,27)25-29-16/h27H,11-14H2,1-10H3/q-3 |
InChI Key |
KDUXLTFFYWKVHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)O[I-]1(OS[I-](O[I-](SOI(OS1)(C)(C)S)(C)ON(CC)CC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



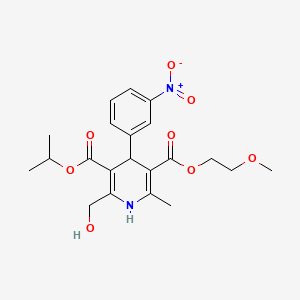

![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
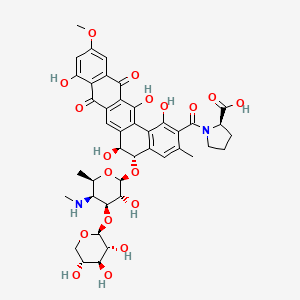
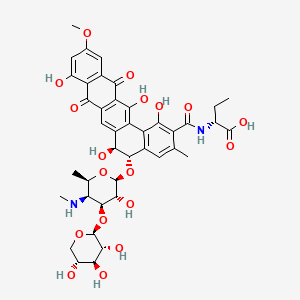
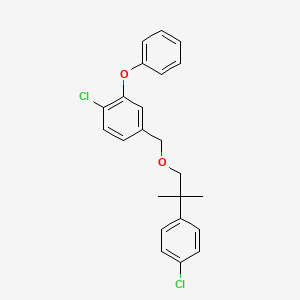
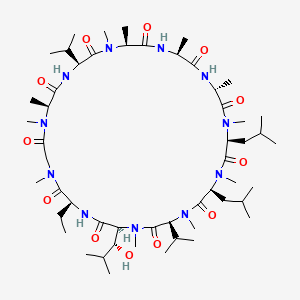
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
